methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic aromatic organic compound. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure containing two nitrogen atoms and it’s often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a pyrazolo[3,4-d]pyrimidine core, a methyl group, and a butanoate ester group .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. Generally, pyrazolo[3,4-d]pyrimidines can undergo various reactions at the different positions of the ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Synthesis and Properties
The compound is synthesized by reacting the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent, resulting in the corresponding 4-thioxo derivative. Alkylation with methyl bromoacetate and its interactions with N-nucleophiles, amines, and hydrazines have been studied .
Antitumor Activity
Research has explored the antitumor properties of related compounds. For instance, 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate derivatives were synthesized and evaluated for growth inhibition in human solid tumor and leukemia cell lines. Compound IVa exhibited promising activity .
Bicyclic Carbamoyl Pyridones
Efficient one-pot synthetic methods have been developed for the preparation of bicyclic carbamoyl pyridones using a common intermediate similar to our compound. These scalable protocols employ readily available reagents and offer practical applications .
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Based on the reported inhibition of cdk2, it can be inferred that this compound may affect pathways related to cell cycle regulation .
Result of Action
Similar compounds have been reported to show cytotoxic activities against certain cell lines, suggesting potential anticancer properties .
properties
IUPAC Name |
methyl 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-4-14(17(23)24-3)20-10-18-15-13(16(20)22)9-19-21(15)12-7-5-11(2)6-8-12/h5-10,14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCQRQUMVBDEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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